Reactive brown 37
Description
Properties
CAS No. |
122391-00-8 |
|---|---|
Molecular Formula |
C3H8O2 |
Synonyms |
Reactive brown 37 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactive Brown 37 shares functional and structural similarities with other reactive brown and blue dyes. Below is a detailed comparison with two analogous compounds: Reactive Brown 7 and Reactive Blue 4 .
Table 1: Comparative Analysis of Reactive Dyes
Structural and Functional Differences
Reactive Anchors: Reactive Brown 7 uses a trichlorotriazine group, which reacts with hydroxyl groups in cellulose under alkaline conditions . This compound likely employs a similar mechanism, though its exact reactive group is unspecified.
Chromophore Complexity :
- Reactive Brown 7 incorporates a chromium complex, enhancing lightfastness but increasing synthetic complexity . This compound may lack such metallization, relying on azo-based chromophores for color intensity.
Performance in Textile Applications :
- Reactive Brown 7 exhibits superior resistance to oxygen bleaching (ISO 5) compared to typical reactive dyes, which often degrade under oxidative conditions . This compound’s performance in similar conditions remains unverified due to insufficient data.
Table 2: Key Research Findings on Analogous Dyes
Preparation Methods
Diazotization and Primary Coupling Reactions
The synthesis of RB37 begins with the diazotization of a substituted aniline derivative, such as 4-sulfoanthranilic acid or aniline-2,5-disulfonic acid, in an aqueous acidic medium at temperatures below 20°C. Sodium nitrite (NaNO₂) serves as the diazotizing agent, with hydrochloric acid (HCl) maintaining a pH conducive to nitrosation. The resulting diazonium salt is coupled with 1-aminonaphthalene-8-sulfonic acid at pH 3–7 and temperatures ≤30°C to form a monoazo intermediate. This intermediate undergoes a second diazotization step, followed by coupling with a naphthylamine derivative to yield a disazo compound.
Condensation with Cyanuric Chloride
The disazo compound is subsequently condensed with cyanuric chloride (C₃Cl₃N₃) in aqueous solution at 0–35°C to introduce reactive triazinyl groups. This step involves nucleophilic substitution, where primary or secondary amines in the disazo structure replace chlorine atoms on cyanuric chloride. For example, a naphthalene ring connected to the triazine via an —NH— group enhances water solubility and reactivity toward cellulose. The condensation sequence—whether cyanuric chloride reacts before or after coupling—can be adjusted to optimize yield and purity.
Process Variants and Optimization
Sequential Condensation Strategies
Patent EP1041122A1 outlines a variant where the disazo compound is first condensed with cyanuric chloride, followed by reaction with a secondary amine. Alternatively, pre-condensing cyanuric chloride with an amine before coupling to the disazo backbone is feasible. These permutations allow fine-tuning of reactive group placement, critical for achieving uniform dyeing performance.
Reaction Conditions and Parameters
Temperature and pH Control
Critical parameters include:
Table 1: Key Reaction Conditions for RB37 Synthesis
| Step | Temperature Range | pH | Key Reagents |
|---|---|---|---|
| Diazotization | 0–20°C | 1–3 | NaNO₂, HCl |
| Primary Coupling | 10–30°C | 3–7 | 1-Aminonaphthalene-8-sulfonic acid |
| Secondary Coupling | 15–30°C | 5–8 | Naphthylamine derivative |
| Cyanuric Chloride Condensation | 0–35°C | 6–8 | C₃Cl₃N₃, NaOH |
Solvent and Substitutent Effects
Aqueous solutions dominate RB37 synthesis, but polar aprotic solvents like DMF enhance reactivity in Ullmann-type reactions. Substituents on the aromatic rings—such as sulfonic acid groups—improve water solubility, while alkyl groups (e.g., methyl, ethyl) modulate hydrophobicity.
Structural Characterization and Analytical Techniques
Spectroscopic Validation
Post-synthesis, RB37 is characterized via:
-
Infrared (IR) Spectroscopy : Peaks at 1,654 cm⁻¹ (C=O stretch) and 1,222 cm⁻¹ (S=O stretch) confirm sulfonic acid and triazinyl groups.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 7.2–8.3 ppm verify aromatic protons, while δ 3.6–4.3 ppm corresponds to aliphatic chains in the bridge group.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Batch processes using stirred-tank reactors under controlled pH and temperature are standard. Wastewater from RB37 production, rich in sulfonic acids and inorganic salts, requires anion-exchange resins or precipitation methods for remediation .
Q & A
Q. What computational tools are effective for predicting this compound’s reactivity and degradation pathways?
- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals and predict sites susceptible to electrophilic attack . Combine with molecular dynamics simulations to model interactions in aqueous environments. Validate predictions with experimental degradation product data .
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